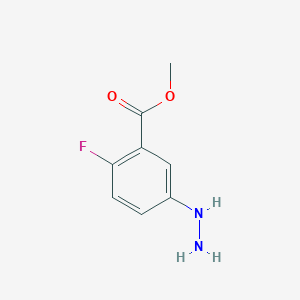

Methyl 2-fluoro-5-hydrazinylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-fluoro-5-hydrazinylbenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a hydrazinyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydrazinylbenzoate typically involves the introduction of a fluorine atom and a hydrazinyl group to a benzoate ester. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate under reflux conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Nitration: Introduction of a nitro group to the benzoic acid.

Reduction: Conversion of the nitro group to a hydrazinyl group using hydrazine hydrate.

Esterification: Formation of the ester by reacting the intermediate with methanol.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

Oxidation: Formation of azo compounds.

Reduction: Conversion to alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-fluoro-5-hydrazinylbenzoate is utilized in various fields of scientific research due to its unique properties:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydrazinylbenzoate involves its interaction with molecular targets and pathways. It is known to interfere with tubulin polymerization, leading to mitotic blockage in cancer cells. This compound affects the microtubule assembly, causing cell cycle arrest and apoptosis. The molecular targets include mitotic kinases and mitochondrial-dependent apoptotic proteins.

Comparison with Similar Compounds

Methyl 2-fluoro-5-hydrazinylbenzoate can be compared with other similar compounds such as:

Methyl 2-fluoro-5-nitrobenzoate: Differing by the presence of a nitro group instead of a hydrazinyl group.

Methyl 2-chloro-5-hydrazinylbenzoate: Differing by the presence of a chlorine atom instead of a fluorine atom.

Methyl 2-fluoro-5-amino benzoate: Differing by the presence of an amino group instead of a hydrazinyl group.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a hydrazinyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-fluoro-5-hydrazinylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a hydrazinyl group attached to a benzoate moiety with a fluorine substitution at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C9H10F N3O2 |

| Molecular Weight | 201.19 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline powder |

The biological activity of this compound is primarily attributed to the hydrazinyl group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing various cellular responses.

- Reactive Oxygen Species (ROS) Generation : Potentially inducing oxidative stress in target cells.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

Study on Anticancer Activity

A study conducted on various hydrazone derivatives showed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings suggest that these derivatives could serve as lead compounds for further drug development .

Antimicrobial Evaluation

In a comparative study, this compound was tested against standard strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Escherichia coli and Candida albicans, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-fluoro-5-nitrobenzoate | Moderate antimicrobial | Nitro group enhances reactivity |

| Methyl 2-fluoro-5-aminobenzoate | Anticancer | Amino group provides different interaction sites |

| Methyl 2-fluoro-5-hydroxybenzoate | Antioxidant | Hydroxy group may enhance solubility |

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

methyl 2-fluoro-5-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3 |

InChI Key |

JNODEGAVTBPWAD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NN)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.